N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
CAS No.: 622355-59-3
Cat. No.: VC21445913
Molecular Formula: C18H19NO5
Molecular Weight: 329.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622355-59-3 |
|---|---|
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.3g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
| Standard InChI Key | SXADCOGHYQGTKC-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |
| Canonical SMILES | CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Description and Nomenclature
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide features a complex structure that combines several key molecular components. The compound name reveals its primary structural elements: a benzodioxole group linked through an amide bond to a bicyclic system containing multiple functional groups . The systematic IUPAC nomenclature provides precise information about the compound's architecture, with each component of the name indicating specific structural features:
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The "N-(1,3-benzodioxol-5-yl)" portion indicates a benzodioxole group attached to a nitrogen atom
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"4,7,7-trimethyl" identifies the positions of three methyl substituents on the bicyclic structure
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"2,3-dioxo" signifies two ketone groups at positions 2 and 3
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"bicyclo[2.2.1]heptane" describes the bridged bicyclic framework with bridges containing 2, 2, and 1 carbon atoms
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"1-carboxamide" indicates the position of the amide linkage
Structural Features and Conformational Analysis
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The bicyclo[2.2.1]heptane core provides a rigid, three-dimensional scaffold that limits conformational flexibility
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Two carbonyl groups at positions 2 and 3, creating a α-diketone system
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Three methyl substituents: one at position 4 and two geminal methyl groups at position 7
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A carboxamide linkage at position 1 connecting the bicyclic system to the aromatic component
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A 1,3-benzodioxole aromatic system featuring a methylenedioxy bridge
This unique combination of structural elements creates a molecule with specific spatial arrangements that likely influence its chemical reactivity and potential biological interactions .
Physical and Chemical Properties
Physicochemical Characteristics
While specific experimental data for this compound is limited in the available literature, its physicochemical properties can be inferred from its structure:
| Property | Expected Value/Characteristic | Basis for Estimation |
|---|---|---|
| Molecular Formula | C18H19NO5 | Derived from structure |
| Molecular Weight | Approximately 329.35 g/mol | Calculated from molecular formula |
| Physical State | Likely crystalline solid | Based on similar bicyclic structures |
| Solubility | Moderate in organic solvents; limited in water | Due to lipophilic bicyclic core and aromatic region |
| Log P (octanol/water) | Approximately 2-3 | Estimated from structural features |
| Hydrogen Bond Donors | 1 (amide NH) | From structural analysis |
| Hydrogen Bond Acceptors | 5 (two ketones, one amide carbonyl, two dioxole oxygens) | From structural analysis |
The compound's bicyclic core likely contributes significantly to its three-dimensional structure, with the 7,7-dimethyl substitution creating a quaternary carbon center that further defines its spatial arrangement.
Spectroscopic Properties
Based on structural features and comparison with related compounds, N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide would exhibit characteristic spectroscopic profiles:
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Infrared Spectroscopy:
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Strong carbonyl absorption bands for the dioxo functionality (approximately 1700-1750 cm⁻¹)
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Amide carbonyl stretching (approximately 1650-1680 cm⁻¹)
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N-H stretching vibration (approximately 3300-3400 cm⁻¹)
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C-O stretching from the benzodioxole ring (approximately 1250-1300 cm⁻¹)
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Nuclear Magnetic Resonance:
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Distinct signals for aromatic protons from the benzodioxole group
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Characteristic singlet for the methylenedioxy protons (approximately 5.9-6.0 ppm)
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Complex pattern of signals from the bicyclic framework
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Methyl group resonances in the upfield region (0.8-1.2 ppm)
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Chemical Reactivity
The compound contains several reactive functional groups that would define its chemical behavior:
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The α-diketone system at positions 2 and 3 creates an electron-deficient region susceptible to nucleophilic attack
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The amide bond provides moderate stability but can undergo hydrolysis under acidic or basic conditions
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The benzodioxole aromatic system can participate in electrophilic aromatic substitution reactions, though with decreased reactivity compared to unsubstituted benzene
These functional groups create potential reaction sites that could be exploited for chemical modifications or could participate in interactions with biological systems.
Synthesis and Production Methods
Industrial Considerations
For laboratory or industrial production, several factors would need consideration:
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Selection of appropriate starting materials and reagents
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Optimization of reaction conditions for each synthetic step
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Purification strategies, potentially including crystallization or chromatographic methods
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Analysis of product purity through techniques such as HPLC, NMR, and mass spectrometry
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Scale-up considerations for larger batch production
The compound is available through chemical suppliers like MolPort, suggesting that established synthetic routes exist for its preparation at laboratory scale .
| Feature | N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
|---|---|---|
| Aromatic Group | 1,3-benzodioxol-5-yl | 2-fluorophenyl |
| 4-Position | Methyl-substituted | Unsubstituted |
| Electronic Properties | Electron-rich aromatic system | Electron-deficient aromatic system |
| Potential H-bonding | Multiple oxygen atoms in aromatic region | Fluorine as weak H-bond acceptor |
These structural differences would likely result in distinct biological activities and physicochemical properties that could be exploited for specific applications.
Analytical Methods and Characterization
Identification Techniques
Several analytical methods would be suitable for identification and characterization of N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide:
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Chromatographic techniques:
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High-performance liquid chromatography (HPLC) for purity determination
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Thin-layer chromatography (TLC) for reaction monitoring and identity confirmation
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Spectroscopic methods:
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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Physical property measurements:
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Melting point determination
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Optical rotation (if chiral)
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UV-visible spectroscopy
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Comparative Analysis and Structure-Property Relationships
Structure-Property Correlations
The specific structural features of N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide influence its physical, chemical, and potentially biological properties:
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The bicyclic core:
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Contributes to molecular rigidity
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Creates a defined three-dimensional shape
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Influences solubility and crystal packing
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The dioxo functionality:
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Provides sites for hydrogen bonding
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Creates an electron-deficient region
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Influences reactivity and stability
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The benzodioxole group:
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Contributes to lipophilicity
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Provides additional hydrogen bonding sites
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May influence metabolic stability
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Relationship to Structurally Similar Compounds
Compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can provide insights into its potential properties and applications. For example, the search results reveal information about N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, which shares the bicyclic dioxo core but differs in the aromatic substituent and the absence of a 4-methyl group.
Other bicyclic structures found in the dataset, such as those identified in the bioactivity screening data , suggest that compounds with similar structural elements may possess diverse biological activities that could be relevant to understanding the potential applications of our target compound.
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